3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Description

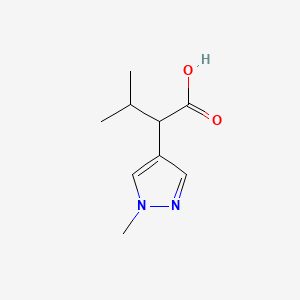

3-Methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a branched carboxylic acid featuring a pyrazole ring substituted at the 4-position with a methyl group. The compound’s structure includes a butanoic acid backbone with a methyl group at position 3 and a 1-methylpyrazol-4-yl moiety at position 2 (Figure 1). This arrangement introduces steric and electronic effects that influence its physicochemical properties, such as solubility, acidity, and conformational flexibility.

Properties

IUPAC Name |

3-methyl-2-(1-methylpyrazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-10-11(3)5-7/h4-6,8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVLKGPPGGIGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248324-67-5 | |

| Record name | 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with a suitable alkylating agent, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Variants: Pyrazole vs. Tetrazole and Benzimidazole

Valsartan (Tetrazole Derivative)

- Structure: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid .

- Key Differences: Valsartan replaces the pyrazole with a tetrazole ring, which is significantly more acidic (pKa ~4.9 for tetrazole vs. ~14 for pyrazole). The biphenyl-tetrazole moiety in valsartan contributes to its angiotensin II receptor antagonism, a feature absent in the pyrazole-based target compound.

- Implications : The tetrazole’s acidity and planar geometry improve target binding in valsartan, suggesting that pyrazole analogs may require additional modifications for similar pharmacological activity.

Benzimidazole Derivatives ()

- Example: 3-(1H-Benzimidazol-2-yl)-4-(substituted phenylamino)butanoic acids .

- Key Differences: Benzimidazole rings exhibit stronger hydrogen-bonding capacity due to dual NH groups, leading to higher melting points (187–240°C) compared to pyrazole derivatives (data unavailable for target compound). The butanoic acid chain in benzimidazole analogs is substituted at position 3, whereas the target compound’s pyrazole is at position 2.

- Implications : Positional isomerism affects molecular packing and solubility. Benzimidazole derivatives may exhibit superior crystallinity but reduced metabolic stability compared to pyrazole analogs.

Positional Isomers: Pyrazole Substitution Patterns

3-(1-Methyl-1H-Pyrazol-4-yl)Butanoic Acid ()

- Structure: Pyrazole at position 3 of the butanoic acid chain vs. position 2 in the target compound.

Predicted Collision Cross-Section (CCS) :

Adduct m/z CCS (Ų) [M+H]+ 169.097 136.7 [M+Na]+ 191.079 146.5 - Implications : The target compound’s branched methyl group at position 3 may increase CCS due to steric hindrance, altering mass spectrometry profiles and chromatographic retention times.

Functional Group Modifications: Ester vs. Acid

Methyl 2-Amino-4-(3-Methyl-1H-Pyrazol-1-yl)Butanoate ()

- Structure: Methyl ester and amino substituents vs. carboxylic acid in the target compound.

- Molecular Formula : C₉H₁₅N₃O₂ (ester) vs. C₉H₁₃N₂O₂ (target).

- Implications: The ester group reduces polarity, enhancing membrane permeability but requiring hydrolysis for activation.

Biological Activity

3-Methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 182.23 g/mol. Its structure features a butanoic acid backbone with a 3-methyl group and a 1-methyl-1H-pyrazol-4-yl substituent, which contributes to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. It is being investigated as a potential non-steroidal anti-inflammatory drug (NSAID), with studies suggesting that it may selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs.

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has shown promise in antibacterial applications. Preliminary studies indicate moderate direct antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging from 32 µg/mL to 512 µg/mL depending on the bacterial strain tested . Notably, compounds structurally related to this compound have demonstrated enhanced antibacterial effects when combined with other agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Hydrazine Derivatives : Reacting hydrazines with appropriate carbonyl compounds.

- Carboxylic Acid Formation : Employing standard carboxylic acid synthesis techniques to achieve high purity suitable for biological testing.

Study on Antibacterial Efficacy

A study evaluated various pyrazole derivatives, including this compound, for their antibacterial properties. The results indicated that while some derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, others showed limited effectiveness, highlighting the need for further structural optimization .

Docking Studies for Mechanism Elucidation

Docking studies have been conducted to understand the interaction of this compound with COX enzymes. These studies suggest favorable binding affinities, indicating a potential mechanism by which the compound exerts its anti-inflammatory effects.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid | Potential NSAID candidate | |

| 3-(5-chlorofuran-2-yl)-5-methylpyrazole | Different pharmacokinetic properties | |

| 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid | Enhanced solubility and bioactivity |

This table illustrates how modifications to the pyrazole structure can lead to variations in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid?

- Methodology :

- Esterification and hydrolysis : Start with ester derivatives (e.g., methyl esters) to simplify purification. For example, methyl (S)-methyl 2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoate can be synthesized via condensation with methanol in acetic acid, followed by hydrolysis to yield the carboxylic acid .

- Coupling reactions : Use amide bond formation between pyrazole-containing amines and carboxylic acid precursors under standard coupling agents (e.g., EDC/HOBt).

- Validation : Monitor reactions via TLC or LC-MS, and confirm purity using HPLC (>95%) .

Q. How can the crystal structure of this compound be determined?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional parameters .

- Visualization : Generate ORTEP diagrams using ORTEP-III to illustrate thermal ellipsoids and molecular geometry .

- Validation : Cross-check bond lengths/angles with similar pyrazole-containing structures in the Cambridge Structural Database.

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

- Analysis :

- Dynamic effects : NMR may indicate conformational flexibility (e.g., rotating pyrazole rings), while X-ray captures a static structure. Use variable-temperature NMR to detect dynamic behavior .

- DFT calculations : Compare experimental bond angles/distances with density functional theory (DFT)-optimized geometries to identify discrepancies caused by crystal packing .

- Case study : For analogs like valsartan, X-ray data often show planar tetrazole rings, whereas NMR may suggest slight puckering due to solvation effects .

Q. What strategies optimize stereochemical purity during synthesis?

- Methodology :

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to separate enantiomers, particularly for intermediates like methyl esters .

- Reaction conditions : Adjust temperature and solvent polarity to favor kinetic control. For example, low-temperature reactions in aprotic solvents (e.g., THF) reduce racemization .

- Validation : Compare optical rotation values with literature data for related compounds (e.g., valsartan R/S isomers) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Approach :

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to steer electrophilic substitution to the 4-position .

- Metal-mediated catalysis : Use palladium catalysts with tert-butyl XPhos ligands for Suzuki-Miyaura coupling at sterically hindered positions .

Data Interpretation and Optimization

Q. What analytical methods are critical for characterizing trace impurities?

- Methodology :

- LC-HRMS : Use high-resolution mass spectrometry with electrospray ionization (ESI) to identify impurities at <0.1% levels.

- NMR spiking : Add authentic samples of suspected impurities (e.g., N1-trityl isomers) to confirm co-elution in HPLC .

- Case study : For valsartan, trityl-protected intermediates often lead to impurities requiring specialized columns (e.g., C18 with ion-pairing agents) for resolution .

Q. How can reaction yields be improved for large-scale synthesis?

- Optimization :

- Solvent selection : Replace ethanol with tert-butanol to enhance solubility of intermediates and reduce side reactions .

- Catalyst loading : For coupling steps, reduce palladium acetate to 0.5 mol% with cesium carbonate as a base to minimize metal residues .

- Scale-up validation : Conduct calorimetry studies to ensure exothermic reactions are controlled under reflux conditions.

Structural and Functional Insights

Q. What computational tools predict the compound’s bioavailability and LogP?

- Tools :

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., angiotensin receptors for analogs like valsartan) .

- QSAR models : Apply quantitative structure-activity relationship (QSAR) algorithms to estimate LogP and solubility using fragment-based descriptors .

Q. How does the pyrazole ring influence the compound’s stability under acidic conditions?

- Experimental design :

- Forced degradation : Reflux the compound in 0.1M HCl and monitor degradation products via LC-MS. Pyrazole rings are generally stable, but methyl groups may undergo oxidation .

- Comparative analysis : Compare with analogs lacking the methyl group (e.g., 1H-pyrazol-4-yl derivatives) to isolate stability effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.